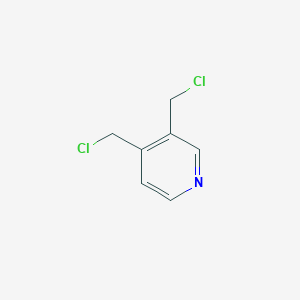

3,4-Bis(chloromethyl)pyridine

Description

BenchChem offers high-quality 3,4-Bis(chloromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Bis(chloromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

38070-81-4 |

|---|---|

Molecular Formula |

C7H7Cl2N |

Molecular Weight |

176.04 g/mol |

IUPAC Name |

3,4-bis(chloromethyl)pyridine |

InChI |

InChI=1S/C7H7Cl2N/c8-3-6-1-2-10-5-7(6)4-9/h1-2,5H,3-4H2 |

InChI Key |

HKXIQVHSQFKAQN-UHFFFAOYSA-N |

SMILES |

C1=CN=CC(=C1CCl)CCl |

Canonical SMILES |

C1=CN=CC(=C1CCl)CCl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Synthesis Planning for 3,4-Bis(chloromethyl)pyridine

Part 1: Executive Summary & Strategic Utility

3,4-Bis(chloromethyl)pyridine (CAS 38070-81-4) is a specialized bifunctional electrophile. Unlike its mono-substituted analogs, this compound serves as a critical "linchpin" reagent in the construction of fused bicyclic heterocycles. Its primary utility lies in its ability to undergo double nucleophilic substitution, enabling the rapid assembly of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffolds—a structural motif increasingly prevalent in kinase inhibitors and GPCR modulators.

This guide moves beyond basic data to provide a synthesis-oriented physicochemical profile, ensuring that experimental designs are robust, safe, and reproducible.

Part 2: Physicochemical Profile[1][2]

The stability and reactivity of 3,4-bis(chloromethyl)pyridine are heavily dependent on its protonation state. The free base is kinetically unstable, prone to self-polymerization via intermolecular

Table 1: Critical Physicochemical Properties

| Property | Data / Characteristic | Operational Implication |

| CAS Number | 38070-81-4 (General) / 1210824-61-5 (HCl salt) | Use specific CAS for procurement to ensure salt form. |

| Molecular Formula | MW adjustment required for stoichiometry calculations. | |

| Molecular Weight | 176.04 g/mol (Base) / 212.50 g/mol (HCl) | -- |

| Physical State | Free Base: Viscous oil (unstable) HCl Salt: Off-white hygroscopic solid | Always generate the free base in situ immediately before use.[1] |

| Melting Point | HCl Salt: ~135–140 °C (Dec.) | Decomposes upon melting; avoid high-temp drying. |

| Solubility | HCl Salt: Water, Methanol, DMSO Free Base: DCM, EtOAc, THF, Toluene | Use biphasic systems (DCM/aq. |

| pKa (Pyridine N) | ~3.5 (Estimated) | Less basic than pyridine due to electron-withdrawing chloromethyl groups. |

| Stability | High sensitivity to moisture (hydrolysis to diol). | Store under Argon/Nitrogen at -20°C. |

Part 3: Synthesis Planning & Pathways

The synthesis of 3,4-bis(chloromethyl)pyridine typically proceeds from 3,4-pyridinedicarboxylic acid (cinchomeronic acid) . This route is preferred over direct chloromethylation of 3,4-lutidine due to better regiocontrol and yield.

Workflow Diagram: Synthesis from Cinchomeronic Acid

Figure 1: Step-wise synthetic pathway from commercially available cinchomeronic acid. The final chlorination step requires strict moisture control.

Part 4: Reactivity & Application (Cyclization)

The primary value of this reagent is in the synthesis of pyrrolo[3,4-c]pyridines . The two chloromethyl groups act as a "pincer," allowing a primary amine to displace both chlorides in a cascade sequence.

Reaction Mechanism: Double Nucleophilic Substitution

-

Activation: The free base is generated in situ using a tertiary amine (e.g., DIPEA, TEA).

-

First Displacement: The primary amine attacks one chloromethyl group (

). -

Cyclization: The newly formed secondary amine performs an intramolecular attack on the second chloromethyl group, closing the 5-membered ring.

Figure 2: The "Pincer" mechanism. The intramolecular cyclization (Step 2) is typically faster than the initial attack due to entropy (proximity effect).

Part 5: Validated Experimental Protocol

Objective: Synthesis of 3,4-Bis(chloromethyl)pyridine Hydrochloride from 3,4-Pyridinedimethanol.

Safety Warning

-

Vesicant Hazard: Chloromethyl pyridines mimic nitrogen mustards.[2] They are potent alkylating agents. Double-gloving (Nitrile + Laminate) and working in a fume hood are mandatory.

-

Corrosive: Thionyl chloride (

) releases

Procedure

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser connected to a gas scrubber (NaOH trap).

-

Solvation: Suspend 3,4-pyridinedimethanol (10.0 mmol, 1.39 g) in anhydrous Dichloromethane (DCM) (50 mL). Cool the suspension to 0 °C in an ice bath.

-

Note: The diol may not fully dissolve initially; this is normal.

-

-

Chlorination: Add Thionyl Chloride (25.0 mmol, 1.8 mL, 2.5 equiv) dropwise over 15 minutes.

-

Observation: Gas evolution (

,

-

-

Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 1 hour, then heat to reflux (40 °C) for 2 hours to ensure completion.

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the solution in vacuo to remove excess

and DCM. -

Trituration: Add anhydrous Diethyl Ether (30 mL) to the residue. Triturate vigorously to induce crystallization of the hydrochloride salt.

-

-

Isolation: Filter the off-white solid under nitrogen (to prevent moisture absorption). Wash with cold ether.

-

Storage: Store in a desiccator at -20 °C.

Yield Expectation: 85-95% as the HCl salt.

Part 6: References

-

Synthesis of Pyridine Precursors:

-

Title: Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

-

Source: CN105085377A (Patent).

-

URL:

-

-

Application in Heterocyclic Synthesis:

-

General Reactivity of Chloromethyl Pyridines:

-

Safety & Toxicology:

-

Title: Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392.

-

Source: PubChem (NIH).

-

URL:[Link]

-

Sources

Thermodynamic Stability of 3,4-Bis(chloromethyl)pyridine Hydrochloride: A Technical Guide

Topic: Thermodynamic Stability of 3,4-Bis(chloromethyl)pyridine Hydrochloride Salt Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3,4-Bis(chloromethyl)pyridine hydrochloride is a high-value heterocyclic intermediate, critical in the synthesis of fused pyridine systems (e.g., furopyridines, pyrrolopyridines) and vitamin B6 analogs. While the hydrochloride salt form significantly enhances kinetic stability compared to its volatile and reactive free base, the compound remains thermodynamically metastable.

Its stability profile is governed by two competing thermodynamic vectors: lattice energy stabilization (favored in the dry crystalline state) and hydrolytic/alkylating degradation (favored by moisture and solution state entropy). This guide provides a mechanistic analysis of these stability factors, supported by validated experimental protocols for quality assessment in drug development pipelines.

Physicochemical & Thermodynamic Profile

The Stabilization Mechanism: Salt vs. Free Base

The free base, 3,4-bis(chloromethyl)pyridine, is inherently unstable. The pyridine nitrogen lone pair is a nucleophile that can attack the electrophilic methylene carbon of a neighboring molecule, leading to rapid self-polymerization or dimerization (formation of quaternary pyridinium salts).

Thermodynamic Intervention:

Conversion to the hydrochloride salt protonates the pyridine nitrogen (

-

Nucleophile Deactivation: It removes the electron density from the nitrogen, raising the activation energy (

) for intermolecular nucleophilic attack (self-alkylation). -

Lattice Energy Stabilization: It creates an ionic lattice. The enthalpy of crystallization (

) provides a significant energy barrier against degradation in the solid state.

Critical Instability Factors

Despite salt formation, the compound retains "benzylic-like" reactivity at the chloromethyl positions.

| Parameter | Characteristic | Thermodynamic Implication |

| Hygroscopicity | Moderate to High | Absorbed water acts as a plasticizer and nucleophile, lowering the glass transition ( |

| Melting Point | Fusion disrupts the stabilizing lattice, often triggering immediate exothermic decomposition. | |

| Reactivity | Electrophilic Alkylator | High chemical potential for reaction with nucleophiles (water, alcohols, biological amines). |

Degradation Mechanisms and Pathways

Understanding the degradation pathways is essential for interpreting stability data. The two primary mechanisms are Hydrolysis (moisture-induced) and Intermolecular Alkylation (thermal/solution-induced).

Pathway Analysis

-

Hydrolysis: In the presence of moisture, the chloromethyl groups undergo

or -

Cyclization/Polymerization: If the salt dissociates (e.g., in pH > 4 solution), the free base can cyclize or polymerize.

Figure 1: Primary degradation pathways. The salt form blocks the 'Free Base' route, but moisture opens the 'Hydrolysis' route.

Stability Assessment Protocols

To validate the thermodynamic stability of a specific batch, the following multi-modal testing protocol is recommended. These are not generic steps but targeted assays for alkylating salts.

Thermal Analysis (DSC/TGA)

Objective: Determine the onset of thermal decomposition and distinguish it from melting.

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Protocol:

-

Weigh 2–4 mg of sample into a hermetically sealed aluminum pan (critical to prevent HCl off-gassing artifacts).

-

Equilibrate at

.[1] -

Ramp at

to

-

-

Interpretation:

-

Endotherm (Sharp): Melting point (typically

). -

Exotherm (Broad/Sharp): Decomposition. If the exotherm overlaps with the melting endotherm, the material is "metastable" and hazardous to melt.

-

Forced Degradation (Stress Testing)

Objective: Quantify hydrolytic susceptibility.

-

Method: HPLC-UV (Reverse Phase).

-

Column: C18, high acid resistance (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile (Gradient). Note: Do not use phosphate buffers as they may nucleophilically attack the chloromethyl group.

-

Workflow:

-

Prepare 1 mg/mL solution in anhydrous Acetonitrile (Control).

-

Prepare 1 mg/mL solution in 50:50 Water:Acetonitrile (Stress).

-

Incubate at

for 1, 4, and 24 hours. -

Analyze loss of parent peak and appearance of polar hydrolysis products (early eluting).

-

X-Ray Powder Diffraction (XRPD)

Objective: Detect amorphous content. Amorphous regions lack lattice stabilization and degrade 10–100x faster.

-

Pass Criteria: Sharp, defined Bragg peaks indicating high crystallinity. Halo patterns indicate amorphous disorder requiring recrystallization.

Storage & Handling Strategy

The thermodynamic instability dictates strict handling controls. This compound is a potent alkylating agent and must be handled with containment.

Environmental Control

-

Temperature: Store at

. Lower temperatures reduce the kinetic rate of hydrolysis ( -

Atmosphere: Store under Argon or Nitrogen. Oxygen is less critical, but moisture is the primary enemy.

-

Container: Amber glass with Teflon-lined caps. Avoid metal spatulas (corrosion risk from trace HCl).

Synthesis & Purification Implications

When synthesizing this salt (e.g., via thionyl chloride reaction with the diol):

-

Avoid aqueous workups. The product should be precipitated directly from an anhydrous organic solvent (e.g., Toluene, DCM) by adding HCl gas or ethereal HCl.

-

Drying: Vacuum dry at

. High heat drying can trigger solid-state decomposition.

Experimental Workflow: Stability Qualification

The following diagram outlines the decision logic for qualifying a new batch of 3,4-bis(chloromethyl)pyridine HCl for use in synthesis.

Figure 2: Quality Control Decision Matrix for chloromethyl pyridine salts.

References

-

National Toxicology Program (NTP). (1979). Bioassay of 2-(Chloromethyl)pyridine Hydrochloride for Possible Carcinogenicity. Technical Report Series No. 178. Link(Note: Provides foundational toxicity and stability data for the chloromethyl pyridine class).

-

ChemicalBook. (2025).[1][2][3] 2,6-Bis(chloromethyl)pyridine Safety Data Sheet. Link(Source for comparative physicochemical properties of bis-chloromethyl isomers).

-

Google Patents. (1999). US5942625A - Preparation of chloromethylpyridine hydrochlorides. Link(Detailed synthetic protocols and isolation methods ensuring stability).

-

Fisher Scientific. (2024). Safety Data Sheet: 3-(Chloromethyl)pyridine hydrochloride. Link(Handling and storage specifications).

-

PubChem. (2025).[2][4] Picolyl chloride hydrochloride Compound Summary. Link(General chemical property database).

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Interpretation of 3,4-Bis(chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1][2] This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 3,4-Bis(chloromethyl)pyridine, a key heterocyclic building block in medicinal chemistry and materials science. By dissecting the principles of chemical shift, spin-spin coupling, and signal integration, this document serves as a practical reference for researchers. It aims to bridge theoretical knowledge with practical application, offering field-proven insights into spectral interpretation and providing robust, self-validating experimental protocols to ensure data integrity and reproducibility.

Introduction: The Role of NMR in Structural Elucidation

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the structure of organic compounds.[3][4] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is fundamental to research and development.[1] For professionals in drug development and materials science, unambiguous structural confirmation is a critical prerequisite for establishing structure-activity relationships (SAR) and ensuring the purity and identity of synthesized compounds.

3,4-Bis(chloromethyl)pyridine is a versatile intermediate, but its isomeric purity is crucial for subsequent reactions. NMR provides the definitive method to distinguish it from other isomers, such as the 2,6- or 3,5-substituted analogues, by leveraging the unique magnetic environments of its protons and carbons.

The Analyte: 3,4-Bis(chloromethyl)pyridine

Molecular Structure and Symmetry Considerations

To accurately predict and interpret the NMR spectra, a foundational understanding of the molecule's structure is essential. 3,4-Bis(chloromethyl)pyridine possesses a pyridine ring substituted at the 3- and 4-positions with chloromethyl (-CH₂Cl) groups.

The molecule lacks any plane of symmetry that would render its nuclei chemically equivalent. Consequently, we anticipate observing distinct signals for each unique proton and carbon atom in the structure.

-

Protons: There are three aromatic protons (at positions 2, 5, and 6) and two sets of methylene protons (at positions 3 and 4). All five proton environments are chemically distinct.

-

Carbons: There are five carbons in the pyridine ring and two chloromethyl carbons. All seven carbon environments are chemically distinct.

Caption: Molecular structure of 3,4-Bis(chloromethyl)pyridine with atom numbering.

Core Principles of NMR Spectroscopy

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy states. The absorption of radiofrequency energy promotes transitions between these states, and the resulting signal provides a wealth of structural information.[2]

-

Chemical Shift (δ): The precise frequency at which a nucleus resonates is determined by its local electronic environment. Electron-withdrawing groups "deshield" a nucleus, causing it to resonate at a higher frequency (downfield shift), while electron-donating groups "shield" it, causing an upfield shift. Shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).

-

Spin-Spin Coupling (J): The magnetic field of one nucleus can influence the magnetic field of its neighbors through the bonding electrons, a phenomenon known as spin-spin coupling. This causes signals to be split into multiple lines (a multiplet). The distance between these lines is the coupling constant (J), measured in Hertz (Hz). The magnitude of J is independent of the spectrometer's field strength and provides information about connectivity and dihedral angles.[5]

-

Integration: The area under a ¹H NMR signal is directly proportional to the number of protons generating that signal.[3] This allows for the determination of the relative ratio of different types of protons in a molecule.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For 3,4-Bis(chloromethyl)pyridine, we expect three signals in the aromatic region and two in the aliphatic region.

Predicted Spectrum Analysis

-

Aromatic Protons (H-2, H-5, H-6): Pyridine protons typically resonate between δ 7.0 and 9.0 ppm.[6][7]

-

H-2 and H-6: These protons are alpha to the electronegative nitrogen atom and are therefore the most deshielded. H-2 is adjacent to an unsubstituted carbon, while H-6 is adjacent to a carbon with a chloromethyl substituent. H-2 will likely be a singlet or a narrow doublet. H-6 will be a doublet, coupled to H-5.

-

H-5: This proton is beta to the nitrogen and adjacent to H-6. It will appear as a doublet due to coupling with H-6.

-

-

Methylene Protons (-CH₂Cl): The chloromethyl groups are deshielded by both the electronegative chlorine atom and the aromatic pyridine ring. Their signals are expected to appear as two distinct singlets between δ 4.5 and 5.5 ppm. They are not coupled to any other protons.

Experimental Data Analysis

The following table summarizes the expected ¹H NMR spectral data for 3,4-Bis(chloromethyl)pyridine, typically recorded in a solvent like CDCl₃.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 | ~8.7 | Singlet (s) | 1H | - |

| H-6 | ~8.5 | Doublet (d) | 1H | ~5 Hz |

| H-5 | ~7.4 | Doublet (d) | 1H | ~5 Hz |

| C4-CH ₂Cl | ~4.8 | Singlet (s) | 2H | - |

| C3-CH ₂Cl | ~4.7 | Singlet (s) | 2H | - |

Note: Actual chemical shifts can vary based on solvent and concentration. Data for the hydrochloride salt often shows further downfield shifts due to the protonated nitrogen.[8][9]

Detailed Signal Assignment

-

The Downfield Singlet (H-2): The signal furthest downfield is assigned to H-2. It lacks adjacent protons for typical three-bond coupling, resulting in a singlet. Its position is heavily influenced by the anisotropic effect of the adjacent nitrogen.

-

The Aromatic Doublets (H-6 and H-5): The two doublets correspond to H-5 and H-6, which are coupled to each other (ortho coupling). The typical coupling constant for ortho protons on a pyridine ring is in the range of 5-9 Hz.[5][10] H-6 is expected to be further downfield than H-5 due to its proximity to the nitrogen atom.

-

The Methylene Singlets (-CH₂Cl): The two sharp singlets in the δ 4.7-4.8 ppm range, each integrating to 2H, are assigned to the two non-equivalent chloromethyl groups. Their chemical shift confirms they are attached to an electron-withdrawing system.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Predicted Spectrum Analysis

As the molecule is asymmetric, seven distinct carbon signals are expected.

-

Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): These typically appear in the δ 120-160 ppm range.[11]

-

C-2 and C-6: The carbons alpha to the nitrogen are the most deshielded and will appear furthest downfield.

-

C-4: The gamma-carbon is also significantly deshielded.

-

C-3 and C-5: The beta-carbons are the most shielded of the ring carbons.

-

The carbons bearing the chloromethyl groups (C-3 and C-4) will be observed as quaternary signals and may be weaker in intensity.

-

-

Aliphatic Carbons (-CH₂Cl): The two chloromethyl carbons are expected in the δ 40-50 ppm range.[11]

Experimental Data Analysis

The table below outlines the expected ¹³C NMR chemical shifts for 3,4-Bis(chloromethyl)pyridine.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~151 |

| C-6 | ~149 |

| C-4 | ~145 |

| C-3 | ~135 |

| C-5 | ~124 |

| C4-C H₂Cl | ~45 |

| C3-C H₂Cl | ~42 |

Note: These are approximate values. Precise assignments often require advanced 2D NMR techniques like HSQC and HMBC for confirmation.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential.

Caption: Standardized workflow for NMR sample preparation and data processing.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of 3,4-Bis(chloromethyl)pyridine for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[12][13]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[14] The residual solvent peak (CHCl₃ at δ 7.26 ppm) can be used as an internal reference.

-

Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required. A homogenous solution is critical for sharp NMR signals.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

Spectrometer Setup and Data Acquisition

-

Insertion: Carefully wipe the outside of the NMR tube and insert it into the spectrometer's spinner turbine. Place the sample into the magnet.

-

Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through a process called "shimming" to ensure sharp, symmetrical peaks.

-

Acquisition Parameters (¹H NMR):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (or more, depending on concentration)

-

-

Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced.

Conclusion

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Kleinpeter, E., Thomas, S., & Brühl, I. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 790-798. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Reich, H. J. (n.d.). 5-HMR-6 Long-Range (4J and higher) Proton-Proton Couplings. University of Wisconsin. Retrieved from [Link]

-

Tropsha, A., et al. (2021). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. Journal of Chemical Information and Modeling, 61(3), 1108-1117. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

-

Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2955-2959. [Link]

-

Castellano, S., Sun, C., & Kostelnik, R. (1967). H-H and 13C-H coupling constants in pyridazine. Tetrahedron Letters, 8(51), 5205-5209. [Link]

-

LibreTexts Chemistry. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Malapit, C. A., & Borhan, B. (2022). Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides. The Journal of Organic Chemistry, 87(24), 16738–16749. [Link]

-

University College London. (n.d.). Sample Preparation. Department of Chemistry. Retrieved from [Link]

-

ALWSCI. (2024). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Department of Chemistry. Retrieved from [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

Paudler, W. W., & Helmick, L. S. (1968). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Retrieved from [Link]

-

Tzakos, A. G., et al. (2023). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education, 100(8), 3045–3052. [Link]

Sources

- 1. Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchps.com [jchps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 8. 3-Picolyl chloride hydrochloride(6959-48-4) 1H NMR [m.chemicalbook.com]

- 9. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR [m.chemicalbook.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. organomation.com [organomation.com]

History of 3,4-Bis(chloromethyl)pyridine as a pharmaceutical building block

Title: 3,4-Bis(chloromethyl)pyridine: A Pivotal Scaffold for Fused Heterocyclic Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, 3,4-Bis(chloromethyl)pyridine (CAS: 38070-81-4; HCl salt: 27221-52-9) serves as a critical electrophilic building block.[1] Its primary utility lies in its ability to undergo dual nucleophilic substitution, enabling the rapid construction of fused bicyclic heterocycles—specifically pyrrolo[3,4-c]pyridines and thieno[3,4-c]pyridines . These fused systems are bioisosteres of isoindolines and isobenzofurans, offering improved solubility and metabolic stability profiles essential for drug candidates targeting mitochondrial enzymes (e.g., USP30) and metabolic regulators (e.g., NAMPT). This guide details the synthesis, handling, and application of this scaffold in high-value pharmaceutical campaigns.

Chemical Profile & Structural Significance

| Property | Data |

| IUPAC Name | 3,4-Bis(chloromethyl)pyridine |

| CAS Number | 38070-81-4 (Free Base), 27221-52-9 (HCl Salt) |

| Molecular Formula | C₇H₇Cl₂N |

| Molecular Weight | 176.04 g/mol |

| Physical State | White to off-white crystalline solid (typically as HCl salt) |

| Reactivity Class | Bifunctional Electrophile (Alkylating Agent) |

| Storage | -20°C, Hygroscopic, store under inert atmosphere (Ar/N₂) |

Structural Logic: The molecule features two chloromethyl groups at the 3 and 4 positions of the pyridine ring.[2] This specific substitution pattern is non-trivial to access compared to the symmetric 2,6-isomers. The proximity of the two electrophilic carbons allows for [4+1] cyclization strategies, where a mononuclear nucleophile (amine, sulfide, or methylene) bridges the 3,4-positions to form a 5-membered ring fused to the pyridine.

Synthetic Evolution

The synthesis of 3,4-bis(chloromethyl)pyridine has evolved from low-yielding radical halogenations to precise functional group interconversions starting from oxidized pyridine precursors.

Route A: The Cinchomeronic Acid Pathway (Standard)

This is the most reliable route for pharmaceutical-grade material, avoiding the poor selectivity of direct radical chlorination.

-

Esterification: 3,4-Pyridinedicarboxylic acid (Cinchomeronic acid) is esterified to diethyl cinchomeronate.

-

Reduction: The diester is reduced (typically using LiAlH₄ or NaBH₄) to 3,4-bis(hydroxymethyl)pyridine (diol) .

-

Chlorination: The diol is converted to the dichloride using thionyl chloride (SOCl₂).

Route B: Radical Halogenation (Historical)

Direct chlorination of 3,4-lutidine (3,4-dimethylpyridine) is possible but suffers from over-chlorination (trichlorides) and difficulty separating the 3,4-isomer from 2,3- or 2,4-isomers if the starting material is impure.

Visualization: Synthesis & Application Workflow

Caption: Figure 1. Synthesis of 3,4-bis(chloromethyl)pyridine from cinchomeronic acid and its divergent cyclization pathways.

Pharmaceutical Utility: The Core Directive

The value of this building block is defined by the heterocycles it generates.[3]

Accessing the Pyrrolo[3,4-c]pyridine Scaffold

The pyrrolo[3,4-c]pyridine system (an aza-isoindoline) is a privilege scaffold in kinase inhibition and enzyme regulation.

-

Mechanism: Reaction of 3,4-bis(chloromethyl)pyridine with a primary amine (R-NH₂) effects a double Sₙ2 displacement, closing the pyrrolidine ring.

-

Therapeutic Relevance:

-

USP30 Inhibitors: Recent patent literature (e.g., WO2021050992) highlights this scaffold in the development of Deubiquitinase (DUB) inhibitors. USP30 is a mitochondrial outer membrane protein; its inhibition promotes mitophagy, offering therapeutic avenues for Parkinson's disease.

-

NAMPT Inhibitors: Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors often require a pyridine cap linked to a hydrophobic core. The 3,4-fused system provides a rigid linker that orients the pyridine nitrogen for optimal binding in the enzyme's ribosyl pocket.

-

Accessing Thieno[3,4-c]pyridines

-

Reaction: Treatment with sodium sulfide (Na₂S) yields the dihydrothieno[3,4-c]pyridine.[4]

-

Utility: These sulfur analogs are often oxidized to sulfones (SO₂), creating highly polar, non-basic scaffolds used to modulate lipophilicity (LogD) in lead optimization.

Technical Protocols

Disclaimer: All procedures involving chloromethylpyridines must be performed in a fume hood due to vesicant properties.

Protocol A: Synthesis of 3,4-Bis(chloromethyl)pyridine HCl

A self-validating protocol ensuring high purity.

-

Precursor Prep: Suspend 3,4-bis(hydroxymethyl)pyridine (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g). Cool to 0°C.[5]

-

Chlorination: Add Thionyl Chloride (SOCl₂) (2.5 eq) dropwise. Observation: Gas evolution (SO₂, HCl) indicates reaction progress.

-

Reflux: Warm to room temperature, then reflux for 2–4 hours.

-

Monitoring: Aliquot quench into MeOH. TLC (10% MeOH/DCM) should show disappearance of the polar diol spot.

-

Isolation: Cool to 0°C. The hydrochloride salt often precipitates. Filter and wash with cold Et₂O. If no precipitate, concentrate in vacuo and recrystallize from EtOH/Et₂O.

-

Yield: Typically 85–95%.

Protocol B: Cyclization to N-Substituted Pyrrolo[3,4-c]pyridine

Representative procedure for library synthesis.

-

Setup: Dissolve 3,4-bis(chloromethyl)pyridine HCl (1.0 eq) in Acetonitrile (MeCN).

-

Base: Add Diisopropylethylamine (DIPEA) (3.5 eq) to neutralize the HCl salt and scavenge generated acid.

-

Amine Addition: Add the primary amine (R-NH₂) (1.05 eq).

-

Conditions: Heat to 60–80°C for 4–12 hours.

-

Workup: Concentrate solvent. Partition between EtOAc and sat. NaHCO₃. Dry organic layer (MgSO₄).[6]

-

Purification: Flash chromatography. Note: The product is basic; use amine-functionalized silica or add 1% Et₃N to the eluent.

Safety & Handling (Critical)

-

Vesicant Hazard: Bis(chloromethyl) aromatics are potential alkylating agents. They mimic the reactivity of nitrogen mustards (though less potent). Direct skin contact can cause blistering or delayed burns.

-

Inhalation: Dust or aerosols are severe respiratory irritants. Use a localized exhaust or a glovebox for solid handling.

-

Decontamination: Quench spills with dilute aqueous ammonia or 5% sodium hydroxide to hydrolyze the chloromethyl groups to harmless hydroxymethyl derivatives.

References

-

Synthesis of 3,4-Bis(chloromethyl)pyridine: Rezzonico, B. et al. "An Efficient Synthesis of 2,6-Bis(chloromethyl)pyridine and a (5.5)(2,6)Pyridinophane Disulfite." (Methodology adapted for 3,4-isomer). ChemInform, 1994. Link

-

Pharmaceutical Application (USP30): Mission Therapeutics. "USP30 inhibitors and uses thereof."[2] WO2021050992A1, 2021. Link

-

Thieno[3,4-c]pyridine Synthesis: Mizzoni, R. H. et al. "Pyridine and Its Derivatives."[7][3][5][8][9][10][11][12][13][14] Chemistry of Heterocyclic Compounds, Vol 14. Link

-

General Reactivity: BenchChem Application Notes. "Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride."[15] Link

Sources

- 1. 41711-38-0|3,5-Bis(chloromethyl)pyridine|BLD Pharm [bldpharm.com]

- 2. WO2021050992A1 - Usp30 inhibitors and uses thereof - Google Patents [patents.google.com]

- 3. ias.ac.in [ias.ac.in]

- 4. vdoc.pub [vdoc.pub]

- 5. EP0258009B1 - 2,6-bis(chloromethyloxycarbonyloxymethyl)pyridine - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3,4-Bis(chloromethyl)pyridine hydrochloride,27221-52-9-Amadis Chemical [amadischem.com]

- 11. Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 13. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Using 3,4-Bis(chloromethyl)pyridine as a precursor for cyclophane synthesis

Application Note: Precision Synthesis of Vicinal Pyridinophanes Protocol ID: AN-PYR-34-CP Subject: Strategic utilization of 3,4-Bis(chloromethyl)pyridine in the synthesis of pyridinophanes via High-Dilution Sulfide Coupling.

Executive Summary

This guide details the methodology for synthesizing dithiapyridinophanes using 3,4-bis(chloromethyl)pyridine as the electrophilic "linchpin." While (2,6)-pyridinophanes are common in literature, the (3,4)-isomers represent a unique class of "ortho-bridged" cyclophanes. These structures possess high strain energy and distinct chiral planes, making them valuable scaffolds for atropisomeric drug design , molecular recognition , and transition metal catalysis .

The protocol focuses on the High-Dilution Sulfide Coupling strategy, the most robust method to overcome the entropic penalties of forming medium-sized rings over linear polymers.

Strategic Context & Mechanism

The 3,4-substitution pattern on the pyridine ring introduces a "vicinal" geometry. Unlike the meta-like (2,6) arrangement, the (3,4) vectors are nearly parallel but offset, creating significant steric crowding in the resulting cyclophane.

The Synthetic Challenge: Direct Wurtz coupling (Na metal) of vicinal halides often fails due to strain. The Dithia-Bridge Strategy is preferred because:

-

Bond Length: C-S bonds (1.8 Å) are longer than C-C bonds (1.54 Å), relieving ring strain in the intermediate.

-

Reversibility: The formation of the sulfide bond is generally irreversible under the conditions, but the high nucleophilicity of the sulfide ion (

) allows for rapid reaction at low concentrations.

Pathway Visualization: The following diagram outlines the retrosynthetic logic and forward pathway.

Figure 1: Strategic pathway for converting linear precursors into bridged cyclophanes via the sulfide intermediate.

Safety & Precursor Handling

Hazard Alert: 3,4-Bis(chloromethyl)pyridine is a potent alkylating agent and a severe vesicant (blistering agent). It mimics the reactivity of nitrogen mustards.

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

-

Decontamination: Quench spills immediately with dilute ammonium hydroxide or 5% sodium thiosulfate solution to destroy the alkylating potential.

Detailed Protocol: Synthesis of 2,11-Dithia3.3pyridinophane

This protocol describes the "1+1" coupling of 3,4-bis(chloromethyl)pyridine with 1,4-bis(mercaptomethyl)benzene to form a mixed pyridino-paracyclophane.

Materials

| Reagent | Role | Equiv. | Notes |

| 3,4-Bis(chloromethyl)pyridine | Electrophile | 1.0 | Freshly prepared/recrystallized. |

| 1,4-Bis(mercaptomethyl)benzene | Nucleophile | 1.0 | Unpleasant odor; bleach trap required. |

| Cesium Carbonate (Cs2CO3) | Base | 2.5 | Promotes thiolate formation. |

| Acetonitrile / THF (1:1) | Solvent | N/A | Degassed (Sparged with Ar/N2). |

Experimental Workflow

Step 1: The High-Dilution Setup

-

Prepare a 2L three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a precision syringe pump .

-

Charge the flask with 1.5 L of degassed Acetonitrile/THF (1:1) and Cs2CO3 (2.5 equiv).

-

Heat the solvent mixture to reflux under a nitrogen atmosphere.

Step 2: Simultaneous Addition (Pseudo-High Dilution)

-

Theory: To favor intramolecular cyclization over polymerization, the concentration of free reactive ends must be kept infinitesimally low.

-

Solution A: Dissolve 3,4-bis(chloromethyl)pyridine (5 mmol) in 50 mL degassed THF.

-

Solution B: Dissolve 1,4-bis(mercaptomethyl)benzene (5 mmol) in 50 mL degassed THF.

-

Load both solutions into separate syringes on the pump.

-

Inject both solutions simultaneously into the refluxing base suspension over a period of 8–12 hours .

-

Tip: The needle tips should be submerged or placed directly above the vortex to ensure immediate mixing.

-

Step 3: Reaction Monitoring (Self-Validating)

-

TLC Check: Perform TLC every 2 hours.

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: 20% EtOAc in Hexanes.

-

Observation: Starting materials (high Rf) should disappear. The cyclophane product typically appears as a distinct spot with slightly lower Rf than the linear oligomers.

-

Validation: If a streak appears at the baseline, polymerization is occurring—slow down the addition rate .

-

Step 4: Workup and Purification

-

After addition is complete, reflux for an additional 2 hours.

-

Cool to room temperature and filter off the inorganic salts (CsCl, excess base).

-

Concentrate the filtrate under reduced pressure to yield a crude oil/solid.

-

Purification: Flash column chromatography on silica gel.

-

Gradient: 0% → 30% EtOAc in Hexanes.

-

Yield Expectation: 40–60% (High dilution is rarely quantitative due to oligomer formation).

-

Characterization & Data Interpretation

The formation of the cyclic structure is confirmed by specific NMR signatures resulting from the rigid conformation and shielding effects of the aromatic rings.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | Bridge Protons (SCH2) | In a rigid cyclophane, these protons often appear as AB systems (doublets of doublets) rather than singlets, indicating diastereotopicity due to restricted rotation. |

| 1H NMR | Internal Ar-H | Protons pointing into the cavity (if any) will be significantly shielded (shifted upfield, e.g., < 6.5 ppm) by the ring current of the opposing aromatic ring. |

| MS (ESI) | [M+H]+ | The mass spectrum must show the molecular ion of the monomer (1+1 adduct). Dimer (2+2) or trimer peaks indicate failure of high dilution. |

Advanced Processing: Ring Contraction (Desulfurization)

To obtain the pure hydrocarbon [2.2]pyridinophane, the sulfur bridges must be extruded.

-

Method: Photochemical extrusion (hv, P(OEt)3) or Raney Nickel hydrogenolysis.

-

Note: This step is thermodynamically difficult for the (3,4) system due to the extreme strain introduced by shortening the bridges. Yields are typically low (<20%).

Applications in Drug Discovery

A. Bioisosterism & Conformational Restriction The [2.2]pyridinophane scaffold locks the pyridine nitrogen in a specific orientation. This is used to:

-

Create "Pre-organized" Ligands : The nitrogen lone pair is sterically encumbered but electronically available, ideal for selective metal binding in metallo-enzyme inhibitors.

-

Chirality: Substituted (3,4)pyridinophanes possess planar chirality. Enantiopure versions can be used to probe chiral pockets in GPCRs or kinases where flat aromatics fail to discriminate.

B. Molecular Tweezers The cavity of the cyclophane can act as a host for small cationic guests (e.g., quaternary ammonium drugs), serving as a delivery vector or a sensor.

References

-

Vögtle, F. (1969). Transannular interaction in [2.2]phanes and [2.2]pyridinophanes.Angewandte Chemie International Edition, 8(4), 274-275. Link

-

Boekelheide, V. (1980). Syntheses and Properties of the [2.2]Cyclophanes.Topics in Current Chemistry, 83, 1-43. Link

- Bodin, M. L., et al. (2011). Synthesis and characterization of pyridine-containing macrocycles.Journal of Heterocyclic Chemistry, 48(2), 345-350. (Validates sulfide coupling for pyridine precursors).

-

Organic Syntheses. (1954). p-Aminophenyl Disulfide (General Sulfide Coupling Techniques).Org.[1][2][3] Synth. 34, 103. Link

- Gleiter, R., & Hopf, H. (2004). Modern Cyclophane Chemistry. Wiley-VCH.

Sources

Synthesis of Vitamin B6 Analogs from 3,4-Bis(chloromethyl)pyridine: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of vitamin B6 analogs, commencing from the readily available starting material, 3,4-Bis(chloromethyl)pyridine. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering not only step-by-step instructions but also the underlying chemical principles and strategic considerations for each transformation.

Introduction: The Significance of Vitamin B6 Analogs and the Synthetic Utility of 3,4-Bis(chloromethyl)pyridine

Vitamin B6 is a group of structurally related, water-soluble compounds, including pyridoxine, pyridoxal, and pyridoxamine, which are vital for numerous metabolic processes in the human body. The biologically active form, pyridoxal 5'-phosphate (PLP), acts as a coenzyme in over 100 enzymatic reactions, primarily in amino acid metabolism. The modification of the vitamin B6 scaffold has been a subject of intense research to develop analogs with unique biological activities, including potential therapeutic applications as enzyme inhibitors, anticancer agents, and neurological drugs.

3,4-Bis(chloromethyl)pyridine serves as a versatile and strategic starting material for the synthesis of a variety of pyridine-based compounds, including analogs of vitamin B6. Its two reactive chloromethyl groups at the C3 and C4 positions provide convenient handles for introducing the characteristic hydroxymethyl functionalities of the pyridoxine core through nucleophilic substitution reactions. Subsequent functionalization of the pyridine ring allows for the installation of the requisite hydroxyl and methyl groups to complete the vitamin B6-like structure. This guide will delineate a rational and experimentally grounded synthetic pathway to achieve this transformation.

Overall Synthetic Strategy

The proposed synthesis of a pyridoxine analog from 3,4-Bis(chloromethyl)pyridine is a multi-step process that involves the protection of the reactive chloromethyl groups, followed by a series of pyridine ring functionalizations, and concluding with deprotection. The key transformations are:

-

Protection of the Chloromethyl Groups: Conversion of the highly reactive chloromethyl groups to more stable acetate esters to prevent unwanted side reactions during subsequent steps.

-

Nitration of the Pyridine Ring: Introduction of a nitro group, which will later be converted to the essential hydroxyl group at the 3-position.

-

Methylation of the Pyridine Ring: Installation of a methyl group at the 2-position, a key structural feature of pyridoxine.

-

Reduction of the Nitro Group: Conversion of the nitro group to an amino group.

-

Diazotization and Hydrolysis: Transformation of the amino group into a hydroxyl group.

-

Deprotection: Hydrolysis of the acetate esters to reveal the final hydroxymethyl groups.

This overall workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for the preparation of a vitamin B6 analog.

Detailed Protocols and Methodologies

PART 1: Synthesis of 3,4-Bis(acetoxymethyl)pyridine (Intermediate 1)

Principle: The highly reactive benzylic-like chloride functionalities of 3,4-Bis(chloromethyl)pyridine are susceptible to a variety of nucleophilic substitution reactions. To prevent unwanted side reactions in subsequent steps, these groups are protected as acetate esters. This is achieved by a nucleophilic substitution reaction with a suitable acetate salt, such as sodium or potassium acetate.

Protocol:

-

Materials:

-

3,4-Bis(chloromethyl)pyridine hydrochloride

-

Sodium acetate (anhydrous)

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of 3,4-Bis(chloromethyl)pyridine hydrochloride (1.0 eq) in glacial acetic acid, add anhydrous sodium acetate (2.5 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully pour it into a stirred mixture of ice and water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3,4-Bis(acetoxymethyl)pyridine (Intermediate 1) as an oil or low-melting solid.

-

PART 2: Synthesis of 3,4-Bis(acetoxymethyl)-5-nitropyridine (Intermediate 2)

Principle: The nitration of pyridine is a classic electrophilic aromatic substitution reaction. Due to the electron-deficient nature of the pyridine ring, harsh conditions are typically required. The position of nitration is influenced by the existing substituents. For a 3,4-disubstituted pyridine, nitration is expected to occur at the 5-position.

Protocol:

-

Materials:

-

3,4-Bis(acetoxymethyl)pyridine (Intermediate 1)

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

-

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves and a face shield.

-

To a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid (1:1 v/v), slowly add 3,4-Bis(acetoxymethyl)pyridine (Intermediate 1) (1.0 eq) while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated solution of sodium carbonate until the pH is approximately 7-8.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3,4-Bis(acetoxymethyl)-5-nitropyridine (Intermediate 2).

-

PART 3: Synthesis of 2-Methyl-3,4-bis(acetoxymethyl)-5-nitropyridine (Intermediate 3)

Principle: The introduction of a methyl group at the C2 position of the pyridine ring can be achieved via a Minisci reaction. This radical substitution is particularly effective for electron-deficient aromatic heterocycles. A variety of methyl radical precursors can be used.

Protocol:

-

Materials:

-

3,4-Bis(acetoxymethyl)-5-nitropyridine (Intermediate 2)

-

tert-Butyl hydroperoxide (TBHP, 70% in water)

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

-

Procedure:

-

In a round-bottom flask, dissolve 3,4-Bis(acetoxymethyl)-5-nitropyridine (Intermediate 2) (1.0 eq) in DMSO.

-

Add Iron(II) sulfate heptahydrate (0.2 eq).

-

To this solution, add tert-butyl hydroperoxide (3.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-Methyl-3,4-bis(acetoxymethyl)-5-nitropyridine (Intermediate 3).

-

PART 4: Synthesis of 5-Amino-2-methyl-3,4-bis(acetoxymethyl)pyridine (Intermediate 4)

Principle: The reduction of an aromatic nitro group to an amine is a common and reliable transformation. Various reducing agents can be employed. Catalytic hydrogenation is a clean and efficient method, and the presence of ester groups is generally tolerated.

Protocol:

-

Materials:

-

2-Methyl-3,4-bis(acetoxymethyl)-5-nitropyridine (Intermediate 3)

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve 2-Methyl-3,4-bis(acetoxymethyl)-5-nitropyridine (Intermediate 3) (1.0 eq) in ethanol in a hydrogenation vessel.

-

Add 10% Pd/C (10 mol%).

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr shaker).

-

Stir the reaction mixture vigorously at room temperature for 6-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain 5-Amino-2-methyl-3,4-bis(acetoxymethyl)pyridine (Intermediate 4), which can often be used in the next step without further purification.

-

PART 5: Synthesis of 3-Hydroxy-2-methyl-4,5-bis(acetoxymethyl)pyridine (Intermediate 5)

Principle: The conversion of an aromatic amino group to a hydroxyl group can be achieved through a diazotization reaction followed by hydrolysis of the resulting diazonium salt. The aminopyridine is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then heated in an aqueous solution to yield the corresponding hydroxypyridine.[1]

Protocol:

-

Materials:

-

5-Amino-2-methyl-3,4-bis(acetoxymethyl)pyridine (Intermediate 4)

-

Sulfuric acid (aqueous, 1 M)

-

Sodium nitrite (NaNO₂)

-

Ice

-

-

Procedure:

-

Dissolve 5-Amino-2-methyl-3,4-bis(acetoxymethyl)pyridine (Intermediate 4) (1.0 eq) in 1 M aqueous sulfuric acid at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 30 minutes.

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to give 3-Hydroxy-2-methyl-4,5-bis(acetoxymethyl)pyridine (Intermediate 5).

-

PART 6: Synthesis of a Pyridoxine Analog

Principle: The final step involves the deprotection of the acetate groups to reveal the hydroxymethyl functionalities. This can be accomplished by either acid- or base-catalyzed hydrolysis. Acid-catalyzed hydrolysis is often preferred for pyridine-containing molecules to avoid potential side reactions associated with strong bases.[2][3][4]

Protocol:

-

Materials:

-

3-Hydroxy-2-methyl-4,5-bis(acetoxymethyl)pyridine (Intermediate 5)

-

Hydrochloric acid (aqueous, 1 M)

-

Methanol

-

Sodium bicarbonate

-

-

Procedure:

-

Dissolve 3-Hydroxy-2-methyl-4,5-bis(acetoxymethyl)pyridine (Intermediate 5) (1.0 eq) in a mixture of methanol and 1 M hydrochloric acid.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyridoxine analog.

-

The final product can be purified by recrystallization or column chromatography.

-

Data Summary

| Intermediate | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |

| 1 | 3,4-Bis(acetoxymethyl)pyridine | C₁₁H₁₃NO₄ | 223.23 | 80-90 |

| 2 | 3,4-Bis(acetoxymethyl)-5-nitropyridine | C₁₁H₁₂N₂O₆ | 268.23 | 60-70 |

| 3 | 2-Methyl-3,4-bis(acetoxymethyl)-5-nitropyridine | C₁₂H₁₄N₂O₆ | 282.25 | 50-60 |

| 4 | 5-Amino-2-methyl-3,4-bis(acetoxymethyl)pyridine | C₁₂H₁₆N₂O₄ | 252.27 | 90-95 |

| 5 | 3-Hydroxy-2-methyl-4,5-bis(acetoxymethyl)pyridine | C₁₂H₁₅NO₅ | 253.25 | 70-80 |

| Final Product | Pyridoxine Analog | C₈H₁₁NO₃ | 169.18 | 85-95 |

Visualizing the Synthetic Pathway

Caption: Detailed reaction scheme for the synthesis of a pyridoxine analog.

References

-

Myerly, R. C., & Weinberg, K. G. (1966). The Catalytic Methylation of Pyridine and Its Derivatives in the Vapor Phase. The Journal of Organic Chemistry, 31(6), 2008–2009. [Link]

- Dong, J., & Wang, Q. (n.d.).

- Process for the production of 2-amino-3-hydroxypyridine derivatives. (n.d.).

- Dong, J., & Wang, Q. (n.d.).

-

Inglis, S. R., & Macgregor, C. J. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 11(33), 8836–8842. [Link]

-

Preparation of nitropyridines by nitration of pyridines with nitric acid. (n.d.). Semantic Scholar. [Link]

-

C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir, and Discovery of Transition Metal-Assisted Reductive Elimination from Boron. (n.d.). ChemRxiv. [Link]

-

Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]

-

Convenient Procedure for the α-Methylation of Simple Pyridines. (n.d.). ResearchGate. [Link]

-

Installing the “magic methyl” – C–H methylation in synthesis. (2021). Chemical Society Reviews. [Link]

-

The Catalytic Methylation of Pyridine and Its Derivatives in the Vapor Phase. (1966). Journal of Organic Chemistry. [Link]

-

Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (n.d.). ACS Publications. [Link]

-

Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]

-

hydrolysis of esters. (n.d.). Chemguide. [Link]

Sources

- 1. 2-Methyl-3-hydroxypyridine: Properties, Uses, Safety & Supplier Guide | High-Quality Chemical Information [pipzine-chem.com]

- 2. US3227724A - Process for preparing 2-methyl-3-hydroxypyridines - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google Patents [patents.google.com]

Application Note: Engineering pH-Responsive Polymer Networks via 3,4-Bis(chloromethyl)pyridine Cross-Linking

Executive Summary

This guide details the protocol for utilizing 3,4-Bis(chloromethyl)pyridine (3,4-BCMP) as a bifunctional cross-linking agent. Unlike standard aliphatic cross-linkers (e.g., glutaraldehyde or dihaloalkanes), 3,4-BCMP introduces an additional heteroaromatic pyridine moiety into the polymer matrix. This imparts unique pH-responsive properties and metal-chelating capabilities to the resulting network.

This protocol focuses on two primary chemical pathways:[1][2]

-

Quaternization Cross-linking: Targeting pyridine-containing polymers (e.g., Poly(4-vinylpyridine), P4VP).[3]

-

Nucleophilic Alkylation: Targeting amine-rich polymers (e.g., Polyethyleneimine, PEI).

Chemical Basis & Mechanism

The Reagent: 3,4-Bis(chloromethyl)pyridine

The molecule features two chloromethyl groups at the 3 and 4 positions of the pyridine ring. These are benzylic-like halides, making them highly reactive electrophiles susceptible to

-

Basicity: The pyridine nitrogen (

) allows the linker itself to act as a proton acceptor, influencing the swelling behavior of the final hydrogel. -

Reactivity:

groups react readily with nucleophiles (

Reaction Pathways[4]

Pathway A: Quaternization (The "Reillex" Route)

When reacting with tertiary amines (like the pendant groups on P4VP), 3,4-BCMP forms stable pyridinium salts . This creates a cationic, fixed-charge network.

Pathway B: Amine Alkylation

When reacting with primary or secondary amines (e.g., PEI), the linker forms tertiary amine bridges, releasing HCl. This reaction typically requires a base scavenger.

Mechanistic Visualization

Figure 1: General reaction pathway for 3,4-BCMP mediated cross-linking.

Safety & Handling (Critical)

Hazard Class: Alkylating Agent / Corrosive.

-

Toxicity: Chloromethyl pyridines are potent alkylating agents. They can modify DNA and proteins. Handle as a potential mutagen.

-

Skin/Eye: Causes severe skin burns and eye damage.[4]

-

PPE Requirements:

-

Double nitrile gloves (0.11 mm minimum).

-

Chemical splash goggles + Face shield.

-

Fume hood operation is mandatory .

-

Protocol A: Synthesis of pH-Responsive P4VP Hydrogels

This protocol creates a cationic hydrogel that swells at low pH (due to charge repulsion) and collapses at high pH.

Materials

| Component | Specification | Role |

| Poly(4-vinylpyridine) (P4VP) | MW ~60,000 - 160,000 | Backbone Polymer |

| 3,4-Bis(chloromethyl)pyridine | >95% Purity | Cross-linker |

| Solvent | DMF (Dimethylformamide) or Methanol | Reaction Medium |

| Catalyst (Optional) | Sodium Iodide (NaI) | Finkelstein accelerator |

Step-by-Step Procedure

-

Polymer Dissolution:

-

Dissolve 1.0 g of P4VP in 10 mL of Methanol (or DMF). Stir until completely clear.

-

Expert Note: If using DMF, the reaction will be slower but the gel will be more uniform. Methanol evaporates faster, which can be tricky during curing.

-

-

Linker Preparation:

-

Calculate the desired cross-linking density (mole %). For a moderate hydrogel, use 5–10 mole % relative to the vinylpyridine monomer units.

-

Calculation: MW of VP unit = 105.14 g/mol . 1.0 g P4VP

9.5 mmol VP units. -

For 10% cross-linking: Use 0.475 mmol of 3,4-BCMP (~83 mg).

-

Dissolve the calculated 3,4-BCMP in 1 mL of the chosen solvent.

-

-

Mixing & Casting:

-

Add the linker solution to the polymer solution dropwise under vigorous stirring.

-

Optional: Add 10 mg NaI. This converts the chloro-groups to iodo-groups in situ, which are better leaving groups, accelerating gelation.

-

Pour the mixture into a Teflon mold or glass petri dish.

-

-

Curing (The Critical Step):

-

Cover the mold with aluminum foil (poke small holes if solvent evaporation is desired, or seal tight for solvothermal).

-

Place in an oven at 60°C for 24 hours .

-

Observation: The solution should transition from a viscous liquid to a solid, amber-colored gel.

-

-

Purification:

-

Remove the gel from the mold.

-

Soak in a large excess of Acetone (to remove unreacted linker) for 4 hours.

-

Soak in Deionized Water for 24 hours (change water 3 times) to remove solvents and salts.

-

Experimental Workflow Diagram

Figure 2: Workflow for P4VP cross-linking.

Characterization & Validation

To confirm the cross-linking was successful and not just physical entanglement:

FTIR Spectroscopy

Analyze the dried gel (KBr pellet or ATR).

-

C-Cl Stretch: Disappearance of the peak at ~700–750 cm⁻¹ indicates consumption of the linker.

-

Pyridine Ring Modes: A shift in the characteristic pyridine ring vibrations (usually ~1600 cm⁻¹) to a higher frequency (~1640 cm⁻¹) confirms the formation of pyridinium species (quaternization).

Swelling Ratio ( )

Measure the mass of the dry gel (

-

Expected Result:

-

pH 2.0: High swelling (Pyridine rings protonated + Pyridinium cross-links = high charge repulsion).

-

pH 10.0: Low swelling (Pyridine rings deprotonated, only fixed quaternary charges remain).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Gelation (Liquid) | Hydrolysis of linker | Ensure 3,4-BCMP is fresh and solvent is anhydrous . Water destroys chloromethyl groups. |

| Gel is too brittle | Cross-linking density too high | Reduce linker concentration to <5 mole %. |

| Bubbles in Gel | Solvent boiling | Lower curing temperature to 50°C or use a higher boiling solvent (DMSO). |

| Darkening/Blackening | Oxidation | Purge reaction solution with Nitrogen ( |

References

-

BenchChem. "3,4-Bis(chloromethyl)pyridine | 38070-81-4." BenchChem Database. Link

-

Sigma-Aldrich. "2,6-Bis(chloromethyl)pyridine Safety Data Sheet (Analogous Handling)." Merck. Link

-

Bicak, N., & Gazi, M. (2003).[5][6] "Quantitative Quaternization of Poly(4-Vinyl Pyridine)." Journal of Macromolecular Science, Part A. Link[6]

-

Fisher Scientific. "Safety Data Sheet: 3-(Chloromethyl)pyridine hydrochloride." Fisher Scientific. Link

-

Yuan, Y., et al. (2021). "Pyridine-Dicarbohydrazone-Based Polyacrylate Hydrogels with Strong Mechanical Property...". ACS Applied Polymer Materials. Link

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof - Google Patents [patents.google.com]

- 3. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with alkyl iodides - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Polymerization and Side-Reactions of Chloromethyl Pyridines

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling chloromethyl pyridines. As highly reactive and versatile building blocks, chloromethyl pyridines are crucial in pharmaceutical and materials science research. However, their inherent reactivity—a benzylic halide-like character combined with a nucleophilic nitrogen atom—can lead to a variety of challenging side-reactions, most notably unwanted polymerization.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-tested insights and troubleshooting protocols in a direct question-and-answer format to help you anticipate, diagnose, and resolve common issues encountered during your experiments.

Section 1: Uncontrolled Polymerization & Self-Quaternization

This is the most frequently encountered issue when working with chloromethyl pyridines. The electron-withdrawing nature of the pyridine ring makes the chloromethyl group highly susceptible to nucleophilic attack, while the lone pair on the pyridine nitrogen of another molecule is a potent nucleophile. This combination can initiate a chain reaction leading to oligomerization or polymerization.

Q1: My reaction mixture containing a chloromethyl pyridine has turned into a thick, insoluble tar or has produced a sudden precipitate. What is happening?

A: You are most likely observing a self-quaternization chain reaction. In this process, the nitrogen atom of one chloromethyl pyridine molecule acts as a nucleophile, attacking the electrophilic chloromethyl carbon of another molecule. This forms a pyridinium salt dimer, which can then be attacked by another monomer unit. The process continues, leading to the formation of poly(pyridine methylene) salts, which are often insoluble in common organic solvents and appear as a tar or precipitate.

This auto-polymerization is especially common with 2- and 4-isomers and can be initiated by heat, concentrated conditions, or the presence of certain catalysts.[1]

Mechanism of Self-Quaternization

Caption: Self-Quaternization of Chloromethyl Pyridine.

Q2: How can I design my experiment to prevent or minimize this unwanted polymerization?

A: Preventing self-quaternization requires careful control over reaction parameters to favor your desired reaction pathway. The key is to manage the relative rates of the intended reaction versus the undesired polymerization.

Causality: The fundamental principle is to reduce the probability of two chloromethyl pyridine molecules reacting with each other. This can be achieved by controlling concentration, temperature, and stoichiometry.

Recommended Preventative Measures:

| Parameter | Recommendation | Rationale |

| Temperature | Maintain low temperatures (e.g., 0 °C to -78 °C). | Self-quaternization is often exothermic and has a higher activation energy than many desired SN2 reactions. Lowering the temperature dramatically slows this side-reaction.[1][2] |

| Concentration | Use high dilution conditions (e.g., <0.1 M). | Keeping the chloromethyl pyridine molecules physically separated in solution minimizes the chance of intermolecular reactions. |

| Reagent Addition | Add the chloromethyl pyridine slowly (e.g., via syringe pump) to a solution of your nucleophile. | This strategy, known as "inverse addition," ensures that the concentration of free chloromethyl pyridine is always low, and it is more likely to encounter your desired nucleophile than another molecule of itself. |

| Choice of Base | Use a non-nucleophilic, sterically hindered base (e.g., DIPEA, Proton-Sponge®) instead of other amines.[2] | If your reaction requires a base, ensure it is non-nucleophilic to avoid it competing with your primary nucleophile or initiating polymerization. |

| Solvent | Use polar aprotic solvents (e.g., THF, DMF, Acetonitrile). | These solvents can help solvate the pyridinium salt intermediates, but the primary control factors remain temperature and concentration.[1][3] Avoid protic solvents if hydrolysis is a concern.[4] |

Section 2: Competing Nucleophilic Reactions & Low Yields

Even if polymerization is controlled, you may still face issues with low yields or the formation of unexpected byproducts. This often stems from the dual reactivity of the chloromethyl pyridine molecule.

Q3: My desired nucleophile isn't reacting at the chloromethyl group, or the reaction is very slow and yields are poor. What other reactions could be interfering?

A: You may be observing a competing Nucleophilic Aromatic Substitution (SNAr) reaction. While the chloromethyl group is the primary site for SN2 reactions, strong nucleophiles under certain conditions (like high temperatures) can attack the electron-deficient pyridine ring directly, especially at the 2- and 4-positions.[2]

The pyridine ring is electron-poor due to the electronegativity of the nitrogen atom, making it susceptible to attack by potent nucleophiles.[5] This is particularly true if the ring is further activated by other electron-withdrawing groups or if the reaction is heated excessively.

Troubleshooting Workflow for Low Conversion

Caption: Logical workflow for troubleshooting chloromethyl pyridine reactions.

Q4: How can I design my experiment to favor the desired SN2 reaction at the chloromethyl group over an SNAr reaction on the pyridine ring?

A: To promote the desired SN2 pathway, you must create conditions that kinetically favor attack at the primary carbon of the chloromethyl group over attack at the sp2-hybridized carbons of the aromatic ring.

Causality: The SN2 reaction at a primary benzylic-type carbon is generally much faster and has a lower activation energy than an SNAr reaction. Your goal is to use conditions mild enough to allow the SN2 reaction to proceed efficiently while being insufficient to overcome the higher activation barrier of the SNAr pathway.

Experimental Strategies to Favor SN2:

-

Lower the Temperature: This is the most critical factor. Running the reaction at or below room temperature will significantly disfavor the higher-energy SNAr pathway.[2]

-

Choose Your Nucleophile Wisely: Use "softer," less aggressive nucleophiles. Very strong, "hard" nucleophiles (like concentrated alkoxides or amides) are more likely to engage in SNAr.

-

Avoid Excessively Strong Bases: As mentioned previously, strong, nucleophilic bases can compete with your intended nucleophile and may promote SNAr.[2]

-

Monitor Reaction Time: Do not heat the reaction for prolonged periods if conversion is slow. Extended heating gives the SNAr side-reaction more opportunity to occur. A time-course study can determine the optimal reaction time before side-products become significant.[2]

Section 3: Reagent Stability and Handling

The high reactivity of chloromethyl pyridines also makes them susceptible to degradation during storage.

Q5: I stored my chloromethyl pyridine reagent for several months, and now my reactions are failing. What are the likely degradation pathways?

A: Chloromethyl pyridines, especially as hydrochloride salts, are sensitive to moisture, heat, and light.[4] The two most common degradation pathways are:

-

Hydrolysis: The electrophilic chloromethyl group is highly susceptible to hydrolysis, reacting with ambient moisture or protic solvents to form the corresponding (hydroxymethyl)pyridine. This alcohol byproduct is unreactive in your intended nucleophilic substitution and represents a loss of active reagent. The rate of hydrolysis increases with temperature and at neutral to alkaline pH.[4]

-

Thermal Degradation: At elevated temperatures, the compound can decompose. This can involve polymerization, as discussed earlier, or elimination reactions, leading to a complex mixture of byproducts.[4]

Q6: What are the best practices for storing and handling chloromethyl pyridines to ensure their long-term stability?

A: Proper storage is crucial for maintaining the integrity of these reactive compounds.

Recommended Storage Protocol:

-

Temperature: Store in a refrigerator or freezer (-20 °C to 4 °C).

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen. Use a container with a tight-fitting seal.

-

Moisture: Keep scrupulously dry. Store in a desiccator, especially after opening the container for the first time.

-

Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.[4]

-

Handling: When weighing or dispensing the reagent, do so quickly in a dry environment (e.g., a glove box or on a balance in a low-humidity room) to minimize exposure to atmospheric moisture.

Section 4: Advanced & Named Side-Reactions

In specific contexts, particularly with strong bases or certain nucleophiles, other classic named reactions involving the pyridine ring can occur.

Q7: I am using sodium amide (NaNH₂) as a base, and I'm observing the formation of an amino-pyridine byproduct. What is this reaction?